molecular formula C12H18O5 B1599122 3,4,5-Trimethoxybenzaldehyde dimethyl acetal CAS No. 59276-37-8

3,4,5-Trimethoxybenzaldehyde dimethyl acetal

Cat. No.: B1599122
CAS No.: 59276-37-8
M. Wt: 242.27 g/mol
InChI Key: PEZMUQHWXSFOIK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzaldehyde dimethyl acetal: is an organic compound with the molecular formula C12H18O5 . It is a derivative of benzaldehyde, where the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions, and the aldehyde group is protected as a dimethyl acetal. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxybenzaldehyde dimethyl acetal plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins during these reactions. For instance, it can be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes . These interactions are crucial for the formation of the desired products and involve specific binding and catalytic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in synthesizing intermediates suggests that it may influence cell function by participating in metabolic pathways and affecting cellular metabolism. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism would depend on the specific biochemical context in which it is used .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme catalysis. It can act as a substrate for specific enzymes, leading to the formation of intermediate compounds. These interactions may involve enzyme inhibition or activation, depending on the reaction conditions and the specific enzymes involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is known to be stable under certain conditions, with a boiling point of 180°C at 10 mmHg and a density of 1.147 g/mL at 25°C . Long-term effects on cellular function would depend on the duration of exposure and the specific experimental conditions used in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. The compound’s impact on animal models would depend on the dosage, route of administration, and the specific biological context .

Metabolic Pathways

This compound is involved in metabolic pathways that include the synthesis of complex organic molecules. It interacts with enzymes and cofactors to facilitate the formation of intermediate compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. These interactions are crucial for its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzaldehyde dimethyl acetal can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures. The reaction can be represented as follows:

3,4,5-Trimethoxybenzaldehyde+Trimethyl orthoformate3,4,5-Trimethoxybenzaldehyde dimethyl acetal\text{3,4,5-Trimethoxybenzaldehyde} + \text{Trimethyl orthoformate} \rightarrow \text{this compound} 3,4,5-Trimethoxybenzaldehyde+Trimethyl orthoformate→3,4,5-Trimethoxybenzaldehyde dimethyl acetal

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above. The process may be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4,5-Trimethoxybenzaldehyde dimethyl acetal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The methoxy groups on the benzene ring can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3,4,5-Trimethoxybenzaldehyde dimethyl acetal is used in various scientific research applications, including:

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: The parent aldehyde compound without the acetal protection.

    3,4,5-Trimethoxybenzoic acid: An oxidized derivative of the aldehyde.

    3,4,5-Trimethoxyphenol: A phenolic derivative with similar substitution patterns on the benzene ring.

Uniqueness: 3,4,5-Trimethoxybenzaldehyde dimethyl acetal is unique due to its acetal protection, which provides stability to the aldehyde group and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, particularly when the aldehyde functionality needs to be protected during multi-step synthesis processes.

Properties

IUPAC Name

5-(dimethoxymethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-13-9-6-8(12(16-4)17-5)7-10(14-2)11(9)15-3/h6-7,12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZMUQHWXSFOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400642
Record name 3,4,5-Trimethoxybenzaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59276-37-8
Record name 3,4,5-Trimethoxybenzaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trimethoxybenzaldehyde dimethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 196.2 g of 3,4,5-trimethoxybenzaldehyde, 127.3 g of trimethoxymethane, 200 ml of methanol and 0.1 g of hydrochloric acid is refluxed for 3 hours. After cooling the reaction mixture, 0.2 g of a 24% sodium methoxide solution in methanol is added thereto and the mixture is evaporated under reduced pressure to remove solvent. 150 ml of tetrahydrofuran are added to the residue, and the mixture is evaporated under reduced pressure to remove solvent. 243 g of 3,4,5-trimethoxybenzaldehyde dimethyl acetal are thereby obtained as a pale yellow oil.
Quantity
196.2 g
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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